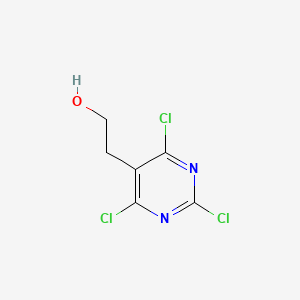
2-(2,4,6-Trichloropyrimidin-5-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4,6-Trichloropyrimidin-5-yl)ethanol is a chemical compound with the molecular formula C6H5Cl3N2O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of three chlorine atoms in the pyrimidine ring makes this compound highly reactive and useful in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4,6-Trichloropyrimidin-5-yl)ethanol typically involves the reaction of 2,4,6-trichloropyrimidine with ethylene glycol. The reaction is carried out in the presence of a base such as sodium carbonate in a solvent like toluene at elevated temperatures (around 100°C) for several hours . The product is then purified using standard techniques such as extraction and chromatography.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated purification systems to ensure consistent quality and high throughput.
化学反応の分析
Types of Reactions
2-(2,4,6-Trichloropyrimidin-5-yl)ethanol undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the pyrimidine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a methylene group under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMSO (Dimethyl sulfoxide) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyrimidine derivative, while oxidation of the hydroxyl group can produce a ketone.
科学的研究の応用
2-(2,4,6-Trichloropyrimidin-5-yl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a building block for bioactive molecules.
Medicine: It serves as a precursor for the synthesis of drugs with potential therapeutic effects.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(2,4,6-Trichloropyrimidin-5-yl)ethanol involves its reactivity due to the presence of electron-withdrawing chlorine atoms. These atoms make the pyrimidine ring more susceptible to nucleophilic attack, facilitating various chemical transformations. The hydroxyl group can also participate in hydrogen bonding and other interactions, influencing the compound’s behavior in biological systems.
類似化合物との比較
Similar Compounds
2,4,6-Trichloropyrimidine: A closely related compound without the ethanol group, used in similar applications.
2,4-Dichloropyrimidine: Lacks one chlorine atom compared to 2-(2,4,6-Trichloropyrimidin-5-yl)ethanol, resulting in different reactivity and applications.
2,4,6-Trichloropyrimidin-5-amine: Contains an amine group instead of an ethanol group, used in the synthesis of different bioactive molecules.
Uniqueness
This compound is unique due to the presence of both a highly reactive pyrimidine ring and a hydroxyl group. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry.
特性
分子式 |
C6H5Cl3N2O |
|---|---|
分子量 |
227.5 g/mol |
IUPAC名 |
2-(2,4,6-trichloropyrimidin-5-yl)ethanol |
InChI |
InChI=1S/C6H5Cl3N2O/c7-4-3(1-2-12)5(8)11-6(9)10-4/h12H,1-2H2 |
InChIキー |
GSHMPGHQXQWRHC-UHFFFAOYSA-N |
正規SMILES |
C(CO)C1=C(N=C(N=C1Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






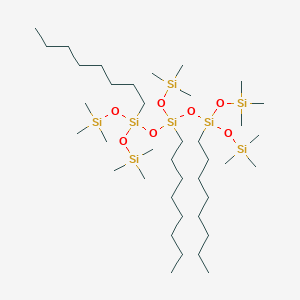


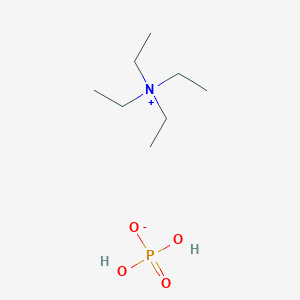
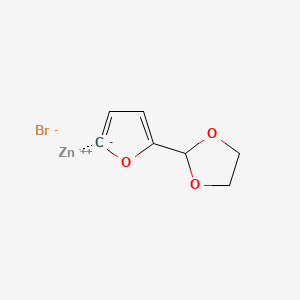

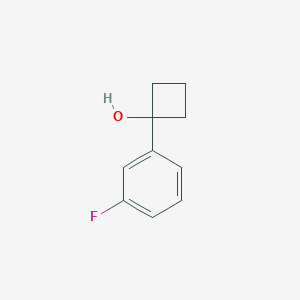

![5-Bromo-1-[3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12096263.png)
![4,8-Dibromo-6-(2-ethylhexyl)-1,4-dihydrotriazolo[4,5-f][2,1,3]benzothiadiazole](/img/structure/B12096264.png)
